1-(3-Chloro-5-methoxyphenyl)methanamine
Overview
Description
Scientific Research Applications
Dual Serotonin/Noradrenaline Reuptake Inhibition
1-(2-Phenoxyphenyl)methanamines, related to 1-(3-Chloro-5-methoxyphenyl)methanamine, have shown potential in selective dual serotonin and noradrenaline reuptake pharmacology. These compounds exhibit good in vitro metabolic stability and hERG selectivity (Whitlock, Blagg, & Fish, 2008).
Synthesis of Novel Coumarin Derivatives
Research involving the reaction of (4-methoxyphenyl)methanamine, a similar compound, led to the creation of novel coumarin derivatives, providing insights into potential applications in medicinal chemistry (Dekić et al., 2020).
Development of Biased Agonists for Serotonin Receptors
1-(1-benzoylpiperidin-4-yl)methanamine derivatives, structurally related to this compound, have been designed as biased agonists for serotonin 5-HT1A receptors, showing promise as potential antidepressant drug candidates (Sniecikowska et al., 2019).
Exploration in Organic Synthesis
Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, related in structure, have been synthesized and characterized, indicating the versatility of methanamine derivatives in organic synthesis (Shimoga, Shin, & Kim, 2018).
Involvement in Photocytotoxicity Studies
Iron(III) complexes incorporating compounds like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have demonstrated unprecedented photocytotoxicity in red light, indicating potential applications in medical imaging and cancer therapy (Basu et al., 2014).
Antimicrobial Activities
Quinoline derivatives carrying 1,2,3-triazole moiety and methanamine components showed promising antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Properties
IUPAC Name |
(3-chloro-5-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKRFBZTBYCPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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